molecular formula C6H5NOS B12938322 4-Methoxythiophene-2-carbonitrile

4-Methoxythiophene-2-carbonitrile

Katalognummer: B12938322
Molekulargewicht: 139.18 g/mol
InChI-Schlüssel: DJOUOMJXAVJHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxythiophene-2-carbonitrile is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The methoxy group at the 4-position and the nitrile group at the 2-position make this compound particularly interesting for various chemical and industrial applications. Its molecular formula is C6H5NOS, and it has a molecular weight of 139.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxythiophene-2-carbonitrile typically involves the bromination of methoxythiophene followed by a nucleophilic substitution reaction. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and nucleophilic substitution reactions, but with optimized conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxythiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Methoxythiophene-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxythiophene-2-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes. In industrial applications, its role as a building block in polymers or semiconductors involves its incorporation into larger molecular structures, affecting their electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy and nitrile groups, which confer distinct electronic properties. The methoxy group is an electron-donating group, while the nitrile group is electron-withdrawing. This combination allows for fine-tuning of the compound’s reactivity and makes it a versatile building block in various chemical syntheses .

Eigenschaften

Molekularformel

C6H5NOS

Molekulargewicht

139.18 g/mol

IUPAC-Name

4-methoxythiophene-2-carbonitrile

InChI

InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3

InChI-Schlüssel

DJOUOMJXAVJHDS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CSC(=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.